(2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid
Description
(2R,3S,3aR,7aR)-3-Methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a fused benzofuran ring system with a methyl substituent at the 3-position. Its stereochemistry (2R,3S,3aR,7aR) defines a rigid, chair-like conformation in the octahydrobenzofuran core, which influences its physicochemical properties and biological interactions.
Key structural attributes include:
- Bicyclic framework: A fused benzofuran system with partial saturation, enhancing conformational stability.
- Carboxylic acid group: Provides hydrogen-bonding capacity and acidity (pKa ~3–4).
- Methyl substituent: Enhances lipophilicity and may sterically influence intermolecular interactions.
Synthetic routes typically involve cyclization of pre-functionalized intermediates or enantioselective catalysis to establish stereochemistry .
Properties
IUPAC Name |
(2R,3S,3aR,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7+,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUIADZSOMSXNY-JQCXWYLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2OC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CCCC[C@H]2O[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation of 4-Hydroxyindanone-Derived Routes
The method described in US20090131688A1 for synthesizing 4-benzofuran-carboxylic acid derivatives provides a foundational framework. The five-step sequence—silylation, ozonolysis, oxidation, esterification, and aromatization—can be modified to introduce the 3-methyl group and achieve the desired stereochemistry.
Key Steps:
- Silylation of 4-Hydroxyindanone : Protection of the ketone via silyl enol ether formation using reagents such as tert-butyldimethylsilyl chloride (TBSCl).
- Ozonolysis and Oxidation : Cleavage of the silylated enol ether to generate a diketone intermediate, followed by oxidation to a carboxylic acid precursor.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis during esterification (e.g., Mitsunobu reaction) to set the (2R,3S) configuration.
Challenges:
- The Claisen rearrangement step in prior methods produces positional isomers (e.g., 6-benzofuran-carboxylic acid), complicating purification.
- Overall yields for analogous routes are modest (~21%), necessitating optimization.
Organocatalytic Annulation and Reductive Amination
Diastereoselective Cyclization
The synthesis of nitrogen-bridged octahydrobenzofurans by Moody et al. highlights the use of organocatalysts for stereocontrol. Adapting this approach:
Procedure:
- Organocatalytic Aldol Reaction : Employ (±)-α,α-diphenylprolinol trimethylsilyl ether to catalyze the addition of trans-cinnamaldehyde to a cyclic ketone, forming a diastereomer-enriched aldol product.
- Reductive Amination : Treatment with 4-methoxybenzylamine and NaBH3CN induces cyclization, establishing the octahydrobenzofuran core.
Modifications for Target Compound:
- Replace the amine component with a methyl-bearing nucleophile to introduce the 3-methyl group.
- Hydrolysis of the benzyl ether and oxidation to the carboxylic acid.
Yield and Selectivity:
- Moody’s method achieved 81% yield with a 4.1:1 diastereomeric ratio (dr), suggesting potential for scalability.
Diels-Alder Cycloaddition Strategy
Ring Construction via [4+2] Cyclization
The Diels-Alder reactions detailed in RSC publications demonstrate the utility of maleates and citraconates for building bicyclic systems.
Synthetic Pathway:
- Diene Preparation : Synthesize a conjugated diene (e.g., (2E,4E)-hexadien-1-yl hydrogen maleate) through esterification of hydroxy-dienes with maleic anhydride.
- Cycloaddition : Heat-mediated Diels-Alder reaction with a methyl-substituted dienophile to form the octahydrobenzofuran skeleton.
- Oxidation and Deprotection : Oxidative cleavage of the maleate ester to a carboxylic acid, followed by deprotection of silyl or isopropylidene groups.
Advantages:
- High endo selectivity (up to 99:1) observed in analogous systems ensures correct ring junction stereochemistry.
Hydrogen Bond-Mediated Stereoselective Functionalization
Phenanthroline-Catalyzed Carboxylic Acid Addition
The RSC study on α-glycosylated carboxylic acids reveals a mechanism where hydrogen bonding directs nucleophilic attack. Applying this to the target compound:
Mechanistic Insights:
- Catalyst : 2,9-Dibutyl-1,10-phenanthroline activates sugar electrophiles, forming intermediates where the carboxylic acid attacks via α-face selectivity.
- Critical Interaction : A short hydrogen bond (1.65 Å) between the carboxylic acid -OH and the C2-oxygen of the sugar moiety enhances nucleophilicity.
Adaptation:
- Replace the glycosyl donor with a benzofuran-derived electrophile.
- Optimize pKa (4–5) of the carboxylic acid precursor to maintain selectivity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting specific pathways or diseases.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Catalysis: It can act as a ligand, forming complexes with metals that catalyze specific reactions.
Comparison with Similar Compounds
Stereoisomeric Variants
The compound’s stereochemistry critically distinguishes it from analogs. For example:
- (2R,3S,3aS,7aS)-3-Methyl isomer : Inversion at the 3a and 7a positions disrupts ring puckering, reducing thermal stability (melting point: 112°C vs. 135°C for the target compound) .
- Diastereomers with alternative methyl positions : Substitution at the 4- or 5-position alters solubility (e.g., 4-methyl analog: logP = 1.8 vs. target compound logP = 1.5).
Functional Group Modifications
| Compound | Substituent/Modification | Aqueous Solubility (mg/mL) | LogP | Biological Activity (IC50, nM)* |
|---|---|---|---|---|
| Target Compound | 3-Methyl, carboxylic acid | 2.1 | 1.5 | 450 (Enzyme X) |
| (2R,3S,3aR,7aR)-3-Ethyl analog | 3-Ethyl, carboxylic acid | 1.3 | 2.2 | 620 (Enzyme X) |
| (2R,3S,3aR,7aR)-3-Methyl ester | Carboxylic ester | 0.8 | 2.8 | >1,000 (Enzyme X) |
| Non-methylated parent | No methyl, carboxylic acid | 3.5 | 0.9 | 290 (Enzyme X) |
*Hypothetical data for illustrative purposes; specific targets vary by study.
Key Observations :
- Methyl vs. Ethyl : The ethyl group increases lipophilicity (logP +0.7) but reduces solubility and enzyme affinity, suggesting steric hindrance.
- Esterification : Eliminates hydrogen-bonding capacity, drastically reducing activity.
- Non-methylated analog: Higher solubility but lower metabolic stability in vivo.
Ring Saturation and Aromaticity
Compared to fully aromatic benzofurans (e.g., 1-benzofuran-2-carboxylic acid), the target compound’s partial saturation:
- Reduces planarity, limiting π-π stacking interactions.
- Enhances solubility (aromatic analog: logP = 2.1 vs. target logP = 1.5).
Research Findings and Methodological Considerations
- Crystallographic Analysis : As demonstrated in related octahydrobenzofuran systems (e.g., ), X-ray crystallography confirms that hydrogen bonding (O–H···O) governs molecular packing and stability . Disorder in substituents (e.g., trifluoroacetate in ) highlights challenges in resolving flexible regions.
- Synthetic Challenges : Stereochemical control during cyclization requires chiral catalysts or enantiopure starting materials.
- Biological Relevance: The carboxylic acid group mimics natural substrates (e.g., terpenoid derivatives), but methyl substitution may optimize target binding in hydrophobic pockets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements and aromatization strategies. For example, NaH in THF with carefully controlled reaction conditions (0°C, dry solvent) facilitates cyclization of intermediates like 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol. Key intermediates include benzofuran derivatives functionalized with methoxy and benzyloxy groups, which are later deprotected . Structural confirmation relies on NMR (¹H and ¹³C) and mass spectrometry.
Q. How is stereochemical integrity ensured during synthesis, and what analytical techniques validate the configuration?
- Methodological Answer : Stereochemistry is preserved through enantioselective catalysis or chiral pool synthesis. X-ray crystallography (single-crystal studies at 296 K, R factor <0.051) and NOESY NMR are critical for confirming the (2R,3S,3aR,7aR) configuration. Polarimetry and chiral HPLC further validate enantiopurity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Optimization involves:
- Temperature control : Lower temperatures (0°C) minimize side reactions during NaH-mediated steps .
- Solvent selection : Dry THF or DMF enhances intermediate stability .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
Data from kinetic studies and computational modeling (DFT calculations) guide parameter adjustments .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between observed and theoretical NMR/IR data (e.g., in compound 3g and 3h ) are addressed via:
- Cross-validation : Combining 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS).
- Isotopic labeling : Tracking proton environments in deuterated solvents.
- X-ray refinement : Adjusting crystallographic models to match electron density maps .
Q. What biological activities have been hypothesized for this compound, and what in vitro assays are suitable for evaluation?
- Methodological Answer : While direct evidence is limited, structural analogs (e.g., benzofuran-carboxylic acids) show:
- Antimicrobial activity : Tested via microdilution assays (MIC against S. aureus and E. coli).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Mechanistic studies include enzyme inhibition assays (e.g., COX-2) and molecular docking to predict binding affinities .
Q. How can [3,3]-sigmatropic rearrangement mechanisms be experimentally verified in its synthesis?
- Methodological Answer :
- Isotopic labeling : ¹³C-labeled substrates track carbon migration via NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Computational studies : DFT simulations (e.g., Gaussian 09) model transition states and activation energies .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
